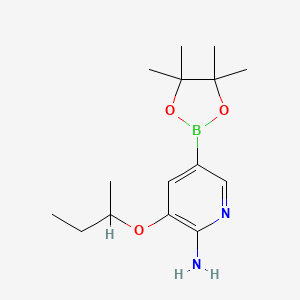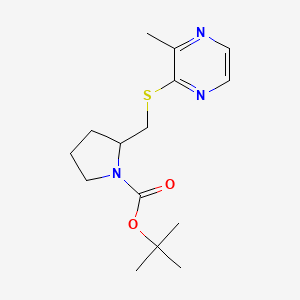
2-(3-Methyl-pyrazin-2-ylsulfanylmethyl)-pyrrolidine-1-carboxylic acid tert-butyl ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3-Methyl-pyrazin-2-ylsulfanylmethyl)-pyrrolidine-1-carboxylic acid tert-butyl ester is a complex organic compound with potential applications in various fields such as medicinal chemistry and material science. This compound is characterized by its unique structure, which includes a pyrazine ring, a pyrrolidine ring, and a tert-butyl ester group.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Methyl-pyrazin-2-ylsulfanylmethyl)-pyrrolidine-1-carboxylic acid tert-butyl ester typically involves multiple steps:
Formation of the Pyrazine Ring: The pyrazine ring can be synthesized through the condensation of appropriate aldehydes and amines under acidic conditions.
Introduction of the Sulfanylmethyl Group: The sulfanylmethyl group is introduced via a nucleophilic substitution reaction, where a thiol reacts with a halomethyl derivative of the pyrazine ring.
Formation of the Pyrrolidine Ring: The pyrrolidine ring is formed through a cyclization reaction involving an appropriate amine and a dihaloalkane.
Esterification: The final step involves the esterification of the carboxylic acid group with tert-butyl alcohol under acidic conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of each step.
化学反应分析
Types of Reactions
2-(3-Methyl-pyrazin-2-ylsulfanylmethyl)-pyrrolidine-1-carboxylic acid tert-butyl ester can undergo various chemical reactions, including:
Oxidation: The sulfanylmethyl group can be oxidized to form a sulfoxide or sulfone.
Reduction: The pyrazine ring can be reduced under hydrogenation conditions to form a dihydropyrazine derivative.
Substitution: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly used for the reduction of the pyrazine ring.
Substitution: Hydrolysis can be carried out using aqueous sodium hydroxide or hydrochloric acid.
Major Products
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Dihydropyrazine derivatives.
Substitution: Carboxylic acid derivatives.
科学研究应用
2-(3-Methyl-pyrazin-2-ylsulfanylmethyl)-pyrrolidine-1-carboxylic acid tert-butyl ester has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly those targeting neurological disorders.
Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It is used as a probe in biochemical assays to study enzyme interactions and metabolic pathways.
作用机制
The mechanism of action of 2-(3-Methyl-pyrazin-2-ylsulfanylmethyl)-pyrrolidine-1-carboxylic acid tert-butyl ester involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes or receptors involved in neurological pathways.
Pathways Involved: It may modulate signaling pathways related to neurotransmitter release or uptake, thereby influencing neurological functions.
相似化合物的比较
Similar Compounds
2-(3-Methyl-pyrazin-2-ylmethyl)-pyrrolidine-1-carboxylic acid tert-butyl ester: Lacks the sulfanylmethyl group.
2-(3-Methyl-pyrazin-2-ylsulfanylmethyl)-pyrrolidine-1-carboxylic acid ethyl ester: Has an ethyl ester group instead of a tert-butyl ester group.
Uniqueness
2-(3-Methyl-pyrazin-2-ylsulfanylmethyl)-pyrrolidine-1-carboxylic acid tert-butyl ester is unique due to the presence of both the sulfanylmethyl group and the tert-butyl ester group, which confer specific chemical properties and potential biological activities.
属性
分子式 |
C15H23N3O2S |
|---|---|
分子量 |
309.4 g/mol |
IUPAC 名称 |
tert-butyl 2-[(3-methylpyrazin-2-yl)sulfanylmethyl]pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C15H23N3O2S/c1-11-13(17-8-7-16-11)21-10-12-6-5-9-18(12)14(19)20-15(2,3)4/h7-8,12H,5-6,9-10H2,1-4H3 |
InChI 键 |
ZACOFGVJHINWFB-UHFFFAOYSA-N |
规范 SMILES |
CC1=NC=CN=C1SCC2CCCN2C(=O)OC(C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


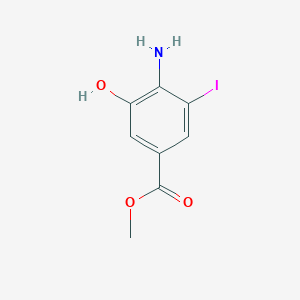

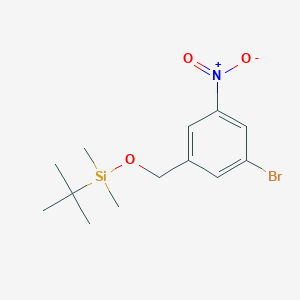

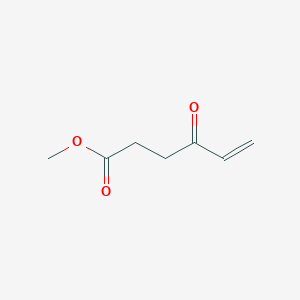
![1h-Pyrrolo[1,2-a][1,3,5]triazepine](/img/structure/B13975706.png)
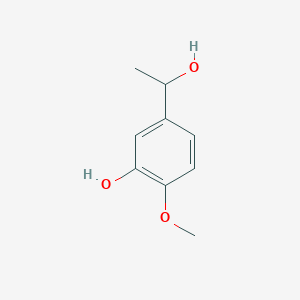
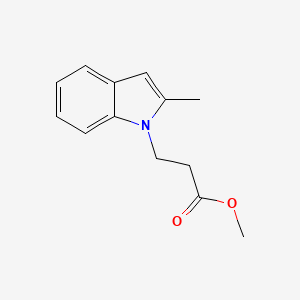
![3-Chloro-5H-benzo[b]carbazole](/img/structure/B13975721.png)
![3-Chloro-4-[(4-fluorobenzyl)oxy]aniline](/img/structure/B13975729.png)
![1,3-Di(2-bromothien-5-yl)-5-(2-ethylhexyl)thieno[3,4-c]pyrrole-4,6-dione](/img/structure/B13975749.png)
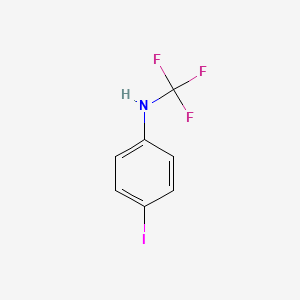
![[2-Bromo-6-(trifluoromethyl)pyridin-4-YL]methylamine](/img/structure/B13975759.png)
